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Compound of Interest

Compound Name: MK-5204

Cat. No.: B12423255 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antifungal activity of MK-5204,

a semi-synthetic derivative of the natural product enfumafungin. MK-5204 was developed as

an orally active inhibitor of β-1,3-glucan synthase, a critical enzyme for fungal cell wall integrity.

Although its development was ultimately discontinued in favor of its successor, ibrexafungerp

(formerly SCY-078), the data generated for MK-5204 provides valuable insights into the

structure-activity relationships of this class of antifungal agents. This document summarizes the

available quantitative data, details the experimental protocols used for its evaluation, and

visualizes the key pathways and workflows.

Core Antifungal Activity Data
The in vitro antifungal activity of MK-5204 and its key precursor analogs was primarily

evaluated against Candida albicans and Aspergillus fumigatus. The key metrics used were the

half-maximal inhibitory concentration (IC50) against the target enzyme, glucan synthase (GS),

the minimum inhibitory concentration (MIC) for yeast growth, and the minimum effective

concentration (MEC) for filamentous fungi.

Glucan Synthase Inhibition and Antifungal Potency
The data presented below is extracted from the seminal publication by Apgar et al. (2020),

which describes the optimization efforts leading to MK-5204. Compound 8h represents a key

intermediate, while compound 8x is designated as MK-5204.[1]
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Compound
R Group (at C2
of triazole)

IC50 GS
(μg/mL)

C. albicans
(MY1055) MIC
(μg/mL)

A. fumigatus
(MF5668) MEC
(μg/mL)

8c H 0.007 0.25 (4) < 0.03

8h CONH2 0.005 < 0.03 (2) < 0.03

8x (MK-5204)

CONH2 (with t-

butyl on

aminoether)

0.005 < 0.03 (2) < 0.03

Note: The value in parentheses for the MIC represents the result in the presence of mouse
serum.[1]

Structure-Activity Relationship of Analogs
The development of MK-5204 involved the synthesis and evaluation of numerous analogs to

optimize potency and pharmacokinetic properties. The following table summarizes the data for

a selection of these compounds to illustrate the structure-activity relationships.

Compound
R Group (at C2
of triazole)

IC50 GS
(μg/mL)

C. albicans
(MY1055) MIC
(μg/mL)

A. fumigatus
(MF5668) MEC
(μg/mL)

8a Cl 0.003 0.06 (8) < 0.03

8b CN 0.006 0.125 (8) < 0.03

8d Br 0.002 0.5 (8) < 0.03

8i COOMe 0.004 1 (32) 0.125

8j SCH2CH3 0.009 0.5 (32) < 0.03

8k SO2CH2CH3 0.005 1 (8) < 0.03

8l SO2NH2 0.006 0.25 (8) < 0.03

Note: The value in parentheses for the MIC represents the result in the presence of mouse
serum.[1]
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Experimental Protocols
The following sections detail the methodologies employed for the in vitro evaluation of MK-
5204 and its analogs, based on the information provided in the primary literature and

standardized protocols.

Antifungal Susceptibility Testing
The in vitro antifungal susceptibility of the compounds was determined following the Clinical

and Laboratory Standards Institute (CLSI) guidelines.

2.1.1. Broth Microdilution for Candida albicans (MIC Determination)

This protocol is based on the CLSI M27-A3 standard for yeast susceptibility testing.

Inoculum Preparation:Candida albicans strain MY1055 is cultured on Sabouraud Dextrose

Agar (SDA) at 35°C. Colonies are suspended in sterile saline to achieve a turbidity

equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640

medium (buffered with MOPS) to a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³

cells/mL.

Drug Dilution: The test compounds are serially diluted in RPMI-1640 medium in a 96-well

microtiter plate.

Incubation: The inoculated plates are incubated at 35°C for 24-48 hours.

Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is determined as the

lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50%)

compared to the drug-free control well. For some compounds, the effect of serum on potency

was determined by adding mouse serum to the test medium.

2.1.2. Broth Microdilution for Aspergillus fumigatus (MEC Determination)

This protocol is adapted from CLSI guidelines for filamentous fungi.

Inoculum Preparation:Aspergillus fumigatus strain MF5668 is grown on potato dextrose agar

until sporulation. Conidia are harvested and suspended in sterile saline containing a wetting
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agent (e.g., Tween 80). The conidial suspension is adjusted to a final concentration of 0.4 x

10⁴ to 5 x 10⁴ conidia/mL in RPMI-1640 medium.

Drug Dilution: Serial dilutions of the test compounds are prepared in a 96-well microtiter

plate.

Incubation: The plates are incubated at 35°C for 48-72 hours.

Endpoint Determination: The Minimum Effective Concentration (MEC) is determined

microscopically as the lowest drug concentration at which abnormal, branched, and stunted

hyphal growth is observed compared to the normal filamentous growth in the control well.

Glucan Synthase Inhibition Assay
The inhibitory activity of MK-5204 and its analogs against the target enzyme, β-1,3-glucan

synthase, was assessed using a biochemical assay.

Enzyme Preparation: Microsomal membrane fractions containing glucan synthase are

prepared from Candida albicans (e.g., strain MY1055). This typically involves cell lysis and

differential centrifugation to isolate the membrane fraction.

Assay Reaction: The reaction mixture contains the microsomal enzyme preparation, the

substrate UDP-glucose (often radiolabeled, e.g., with ¹⁴C), a GTP analog (e.g., GTPγS) as

an activator, and various buffers and salts in an appropriate buffer system (e.g., Tris-HCl).

Inhibitor Addition: The test compounds (MK-5204 and its analogs) are added to the reaction

mixture at various concentrations.

Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific

period to allow for the synthesis of the glucan polymer.

Product Quantification: The reaction is stopped, and the resulting radiolabeled glucan

polymer is separated from the unreacted substrate (e.g., by filtration). The amount of

incorporated radioactivity in the polymer is quantified using a scintillation counter.

IC50 Determination: The concentration of the inhibitor that reduces the enzyme activity by

50% (IC50) is calculated from the dose-response curve.
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Visualizations
The following diagrams illustrate the mechanism of action of MK-5204 and the general

workflows for the experimental protocols described.
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Mechanism of Action of MK-5204.
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Antifungal Susceptibility Testing Workflow.
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Glucan Synthase Inhibition Assay Workflow.

Need Custom Synthesis?
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Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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